- Divergent Total Synthesis of Triptolide, Triptonide, Tripdiolide, 16-Hydroxytriptolide, and Their AnaloguesJournal of Organic Chemistry, 2014, 79(21), 10110-10122,
Cas no 139713-80-7 (16-Hydroxytriptolide)

16-Hydroxytriptolide structure
Nom du produit:16-Hydroxytriptolide
16-Hydroxytriptolide Propriétés chimiques et physiques
Nom et identifiant
-
- 16-Hydroxytriptolide
- 16 Hydroxytriptolide
- (3bS,4aS,5aS,6R,6aR,7aS,7bS,8aS,8bS)-6-hydroxy-6a-[(2S)-1-hydroxypropan-2-yl]-8b-methyl-3b,4,4a,6,6a,7a,7b,8b,9,10-decahydrotrisoxireno[6,7:8a,9:4b,5]phenanthro[1,2-c]furan-1(3H)-one
- Triptolide, 16-hydroxy-, (15S)-
- Triptolide,16-hydroxy-, (15S)-
- (15S)-16-Hydroxytriptolide
- 16-Hydroxytryptolide
- Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one,3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-6a-(2-hydroxy-1-methylethyl)-,[3bS-[3ba,4aa,5aR*,6b,6ab(R*),7ab,7ba,8aR*,8ba]]-
- CHEBI:132621
- DTXSID70930562
- (1S,2S,4S,5S,7R,8R,9S,11S,13S)-8-hydroxy-7-[(2S)-1-hydroxypropan-2-yl]-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one
- 139713-80-7
-
- Piscine à noyau: InChI=1S/C20H24O7/c1-8(6-21)18-13(26-18)14-20(27-14)17(2)4-3-9-10(7-24-15(9)22)11(17)5-12-19(20,25-12)16(18)23/h8,11-14,16,21,23H,3-7H2,1-2H3/t8-,11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1
- La clé Inchi: HPTCYMNPHWXVLA-UBBHAYRHSA-N
- Sourire: OC[C@@H]([C@@]12[C@@H](O)[C@]34O[C@H]3C[C@H]3C5COC(=O)C=5CC[C@]3(C)[C@]34O[C@H]3[C@@H]1O2)C
Propriétés calculées
- Qualité précise: 376.152
- Masse isotopique unique: 376.152
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 27
- Nombre de liaisons rotatives: 2
- Complexité: 838
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 10
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -1
- Surface topologique des pôles: 104A^2
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
Propriétés expérimentales
- Dense: 1.56
- Point d'ébullition: 659.7°Cat760mmHg
- Point d'éclair: 241.8°C
- Indice de réfraction: 1.67
- Le PSA: 104.35000
- Le LogP: 0.07550
16-Hydroxytriptolide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TRC | H960005-1mg |
16-Hydroxytriptolide |
139713-80-7 | 1mg |
$1275.00 | 2023-05-18 | ||
TRC | H960005-500μg |
16-Hydroxytriptolide |
139713-80-7 | 500μg |
$ 570.00 | 2022-06-04 | ||
TRC | H960005-.5mg |
16-Hydroxytriptolide |
139713-80-7 | 5mg |
$655.00 | 2023-05-18 | ||
TRC | H960005-500?g |
16-Hydroxytriptolide |
139713-80-7 | 500?g |
550.00 | 2021-08-04 | ||
TRC | H960005-2.5mg |
16-Hydroxytriptolide |
139713-80-7 | 2.5mg |
$3077.00 | 2023-05-18 |
16-Hydroxytriptolide Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1R:H2, C:Pd, S:MeOH, 8 h, rt
1.2R:Diimidazolyl ketone, R:MeNHOMe-HCl, S:CH2Cl2, 3 h, rt
1.3S:THF, 0°C; 0°C → 23°C; 3 h, 23°C
2.1R:CeCl3 •7H2O, S:MeOH, 15 min, -5°C
2.2R:NaBH4, 30 min, -5°C
2.3R:HCl, S:H2O
2.4S:EtCO2H, 24 h, reflux
3.1R:LiOH, S:H2O, S:MeOH, 3 h, rt
3.2R:Diimidazolyl ketone, S:CH2Cl2, 3 h, rt
4.1R:BuLi, S:THF, 30 min, -78°C; -78°C → -20°C; -20°C → -78°C
4.2S:THF, -78°C; 1 h, -78°C → -20°C; -20°C → -40°C
4.3R:H2O, -40°C, pH 7
5.1R:Et3N, R:HCO2H, C:195516-84-8, S:THF, 2.5 h, rt
6.1R:K2CO3, S:MeOH, 2.5 h, rt
6.2R:1H-Imidazole, S:DMF, 0°C; overnight, rt
7.1C:13465-09-3, S:CH2Cl2, 30 min, -20°C
7.2S:CH2Cl2, 4 h, -20°C
7.3R:NaHCO3, S:H2O
8.1R:BH3-THF, S:THF, 0°C; 4 h, rt; rt → 0°C
8.2R:NaOH, R:H2O2, S:H2O, 0°C; 3 h, rt
8.3R:Na2S2O3, S:H2O
9.1R:Bu4N+ •I-, R:NaH, S:DMF, 0°C; 30 min, rt
9.2overnight, rt
9.3R:p-MeC6H4SO3H, S:MeOH, 3 h, rt
10.1R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 20 min, 0°C
10.2R:Me2CHOH
10.3R:K [N(SiMe3)2], S:THF, S:PhMe, 30 min, -78°C
10.4S:THF, -78°C; 30 min, -78°C; overnight, -78°C → rt
11.1R:DDQ, S:H2O, S:CH2Cl2, 0.5 h, rt
11.2R:Na2S2O3, S:H2O
11.3R:LiCl, R:Bu3N, C:Pd(PPh3)4, S:MeCN, 8 h, rt
12.1C:Et3SiH, C:RhCl(PPh3)3, S:PhMe, rt; 8 h, reflux
13.1R:Ce(NH4)2(NO3)6, S:H2O, S:MeCN, 1.5 h, rt
13.2R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 30 min, 0°C
13.3R:Me2CHOH
14.1R:BBr3, S:CH2Cl2, 1 h, -78°C
15.1R:NaH, S:DMF, 0°C; 30 min, rt
15.22 h, rt
16.1R:PhNMe2, 8 h, reflux
17.1R:NaHCO3, R:NaIO4, C:OsO4, S:H2O, S:t-BuOH, 12 h, rt
17.2R:Na2S2O3, S:H2O, 30 min, rt
18.1R:NaBH4, R:NH4Cl, S:H2O, S:MeOH, 30 min, 0°C
18.2R:NaIO4, S:H2O, S:MeOH, 50 min, 0°C
19.1R:Na2 EDTA, R:MeC(=O)CF3, R:NaHCO3, R:Oxone, S:H2O, S:MeCN, 5 h, 0°C
19.2R:K2CO3, R:H2O2, S:H2O, S:MeOH, 2 h, 0°C
20.1R:NaBH4, S:MeOH, 1 h, 0°C
20.2R:NH4Cl, S:H2O
Show MoreShow Less
1.2R:Diimidazolyl ketone, R:MeNHOMe-HCl, S:CH2Cl2, 3 h, rt
1.3S:THF, 0°C; 0°C → 23°C; 3 h, 23°C
2.1R:CeCl3 •7H2O, S:MeOH, 15 min, -5°C
2.2R:NaBH4, 30 min, -5°C
2.3R:HCl, S:H2O
2.4S:EtCO2H, 24 h, reflux
3.1R:LiOH, S:H2O, S:MeOH, 3 h, rt
3.2R:Diimidazolyl ketone, S:CH2Cl2, 3 h, rt
4.1R:BuLi, S:THF, 30 min, -78°C; -78°C → -20°C; -20°C → -78°C
4.2S:THF, -78°C; 1 h, -78°C → -20°C; -20°C → -40°C
4.3R:H2O, -40°C, pH 7
5.1R:Et3N, R:HCO2H, C:195516-84-8, S:THF, 2.5 h, rt
6.1R:K2CO3, S:MeOH, 2.5 h, rt
6.2R:1H-Imidazole, S:DMF, 0°C; overnight, rt
7.1C:13465-09-3, S:CH2Cl2, 30 min, -20°C
7.2S:CH2Cl2, 4 h, -20°C
7.3R:NaHCO3, S:H2O
8.1R:BH3-THF, S:THF, 0°C; 4 h, rt; rt → 0°C
8.2R:NaOH, R:H2O2, S:H2O, 0°C; 3 h, rt
8.3R:Na2S2O3, S:H2O
9.1R:Bu4N+ •I-, R:NaH, S:DMF, 0°C; 30 min, rt
9.2overnight, rt
9.3R:p-MeC6H4SO3H, S:MeOH, 3 h, rt
10.1R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 20 min, 0°C
10.2R:Me2CHOH
10.3R:K [N(SiMe3)2], S:THF, S:PhMe, 30 min, -78°C
10.4S:THF, -78°C; 30 min, -78°C; overnight, -78°C → rt
11.1R:DDQ, S:H2O, S:CH2Cl2, 0.5 h, rt
11.2R:Na2S2O3, S:H2O
11.3R:LiCl, R:Bu3N, C:Pd(PPh3)4, S:MeCN, 8 h, rt
12.1C:Et3SiH, C:RhCl(PPh3)3, S:PhMe, rt; 8 h, reflux
13.1R:Ce(NH4)2(NO3)6, S:H2O, S:MeCN, 1.5 h, rt
13.2R:H2SO4, R:CrO3, S:H2O, S:Me2CO, 30 min, 0°C
13.3R:Me2CHOH
14.1R:BBr3, S:CH2Cl2, 1 h, -78°C
15.1R:NaH, S:DMF, 0°C; 30 min, rt
15.22 h, rt
16.1R:PhNMe2, 8 h, reflux
17.1R:NaHCO3, R:NaIO4, C:OsO4, S:H2O, S:t-BuOH, 12 h, rt
17.2R:Na2S2O3, S:H2O, 30 min, rt
18.1R:NaBH4, R:NH4Cl, S:H2O, S:MeOH, 30 min, 0°C
18.2R:NaIO4, S:H2O, S:MeOH, 50 min, 0°C
19.1R:Na2 EDTA, R:MeC(=O)CF3, R:NaHCO3, R:Oxone, S:H2O, S:MeCN, 5 h, 0°C
19.2R:K2CO3, R:H2O2, S:H2O, S:MeOH, 2 h, 0°C
20.1R:NaBH4, S:MeOH, 1 h, 0°C
20.2R:NH4Cl, S:H2O
Show MoreShow Less
Référence
16-Hydroxytriptolide Raw materials
- Triethyl orthoacetate
- (E)-3-(2-methoxyphenyl)prop-2-enoic acid
- Bromo(isopropenyl)magnesium Solution (0.5M in THF)
- 4-Methoxybenzylchloride
- tert-butyl(chloro)dimethylsilane
- N,N-Bis(trifluoromethylsulfonyl)aniline
- N,O-Dimethylhydroxylamine hydrochloride
- ethynyltrimethylsilane
- trans-Crotyl bromide
16-Hydroxytriptolide Preparation Products
16-Hydroxytriptolide Littérature connexe
-
Zhao-Li Zhou,Ya-Xi Yang,Jian Ding,Yuan-Chao Li,Ze-Hong Miao Nat. Prod. Rep. 2012 29 457
139713-80-7 (16-Hydroxytriptolide) Produits connexes
- 122587-84-2([(1S)-2-[(1S,2R,4S,4aR,5R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate)
- 79233-15-1(Deoxyandrographolide)
- 38748-32-2(Triptolide)
- 38647-10-8(Tripdiolide)
- 124961-67-7([(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate)
- 195883-06-8(Omtriptolide)
- 122616-88-0([5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-(2-methylbut-2-enoyloxy)-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] 2-methylbutanoate)
- 124961-66-6(Ajugacumbin B)
- 122587-83-1(Ajugamarin G1)
- 1021025-20-6(3-methyl-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}butanamide)
Fournisseurs recommandés
上海贤鼎生物科技有限公司
Membre gold
Fournisseur de Chine
Lot

Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
